molecular formula C10H17NO3 B1272315 1-Boc-3-piperidone CAS No. 98977-36-7

1-Boc-3-piperidone

Cat. No. B1272315
CAS RN: 98977-36-7
M. Wt: 199.25 g/mol
InChI Key: RIFXIGDBUBXKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-piperidone is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperidone ring, which is a six-membered lactam, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structure is pivotal in medicinal chemistry for the construction of complex scaffolds and drug-like molecules .

Synthesis Analysis

The synthesis of 1-Boc-3-piperidone and its derivatives has been explored through various methods. A novel synthesis route starting from 3,5-dichloroaniline has been developed, which involves a seven-step process including a key Morita-Baylis-Hillman reaction and ring-closing metathesis, yielding the 3-piperidone ring . Another approach utilizes 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by nucleophilic substitution, cyano-reduction, and cyclization reactions to synthesize N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] . Additionally, asymmetric carbon-carbon bond formations have been employed in the enantioselective synthesis of substituted piperidines using lithiated N-Boc allylic and benzylic amines .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-piperidone derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations have been used to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED). The conformational preferences of the molecule have been investigated through Potential Energy Scan (PES) studies .

Chemical Reactions Analysis

1-Boc-3-piperidone is a key intermediate in the synthesis of a wide range of chemical entities. It has been used in the base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines and quinolines, involving new bond formations and subsequent deprotection of the Boc group . The compound has also been utilized in the synthesis of 4-Boc-piperidone chalcones, which exhibit cytotoxic activity against metastatic cancer cells . Furthermore, the synthesis of 1-acyl-3-piperidones from N-benzylpiperidine-3,5-dione demonstrates the utility of 1-Boc-3-piperidone in preparing acylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-piperidone derivatives are influenced by their molecular structure. The presence of the Boc group imparts certain steric hindrances that can affect the reactivity and conformation of the molecule. The HOMO-LUMO bandgap energy and electron excitation analysis provide insights into the electronic properties of the compound. Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptors have been used to identify the most reactive sites of the title compound. Topological studies such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analyses, along with thermodynamic parameters, have been performed to understand the stability and reactivity of these molecules .

Scientific Research Applications

  • Chiral Intermediate Synthesis : 1-Boc-3-piperidone serves as a critical chiral intermediate in the synthesis of pharmaceuticals. For example, it is used in the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, which is crucial in creating drugs like ibrutinib, an active ingredient in lymphoma treatment drugs such as Imbruvica (Chen, Yan, & Xu, 2017).

  • Cytotoxicity in Cancer Cells : Novel 4-Boc-piperidone chalcones have been synthesized and demonstrated cytotoxic activity against highly-metastatic cancer cell lines. This highlights its potential in cancer research and therapy (Ocasio-Malavé et al., 2019).

  • Catalytic Process Improvement : A thermostable aldo-keto reductase has been identified that shows high activity towards N-Boc-3-piperidone. This enzyme offers improvements in the catalytic process used to produce (S)-N-Boc-3-Hydroxylpiperidine, a key pharmaceutical intermediate, with high efficiency and promising industrial values (He et al., 2017).

  • Asymmetric Synthesis of Chiral Amines : 1-Boc-3-piperidone has been utilized in the asymmetric synthesis of chiral amines, like 3-aminopiperidine, which are valuable intermediates for the production of bioactive compounds with pharmacological properties (Petri, Colonna, & Piccolo, 2019).

  • Dengue Virus Protease Inhibition : Derivatives of 1-Boc-3-piperidone, specifically 3,5-bis(arylidene)-4-piperidones, have shown promise as inhibitors of the Dengue virus NS2B/NS3 protease, highlighting its potential in antiviral drug research (Osman et al., 2017).

  • Binge-Eating Behavior and Anxiety Research : 1-Boc-Piperidine-4-Carboxaldehyde, a derivative of 1-Boc-3-piperidone, has been studied for its effects on binge-eating behavior and anxiety in rats, suggesting its potential in neuropsychopharmacology research (Guzmán-Rodríguez et al., 2021).

  • Biocatalyst Development for Industrial Application : A novel ω-transaminase, effective in the conversion of 1-Boc-3-piperidone, has been developed for industrial application, demonstrating the substance's role in improving biocatalytic processes (Wang et al., 2020).

Safety And Hazards

1-Boc-3-piperidone is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid inhalation of dusts, contact with skin and eyes, and ingestion. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Piperidines, including 1-Boc-3-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .

properties

IUPAC Name

tert-butyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXIGDBUBXKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373568
Record name 1-Boc-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-piperidone

CAS RN

98977-36-7
Record name 1-Boc-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol, 1.0 equiv) in DCM (125 mL) was added Dess-Martin periodinane (11.59 g, 27.33 mmol, 1.1 equiv) at 0° C. in a few portions. The solution was stirred at 0° C. for a while and allowed to warm to room temperature slowly. The solution was stirred at room temperature for 18 hrs. A lot of white solid suspended. The white solid was removed by filtration, eluted with EtOAc (100 mL). The combined organic phase was washed with saturated solution of NaHCO3 (50 mL), dried over anhydrous Na2SO4, concentrated to afford 4.28 g (yield 86%) of tert-butyl 3-oxopiperidine-1-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.59 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled (-65° C.) solution of DMSO (1.42 ml; 20 mmol) in CH2Cl2 (30 ml) was added oxalyl chloride (0.87 ml; 10 mmol). The resulting suspension was stirred for an additional 15 minutes at -65° C., whereupon the product of Step A (2.17 g; 10 mmol) dissolved in 5 ml of CH2Cl2 was added portionwise and the reaction was stirred for an additional 15 minutes at that temperature. Triethylamine (5.56 ml; 40 mmol) was then added dropwise, and the solution was allowed to warm to room temperature, whereupon the reaction was stirred for an additional 1.5 hours. The reaction was quenched with H2O and extracted several times with EtOAc. The combined organic phase was washed with 10% aqueous citric acid, H2O, saturated aqueous NaCl, dried (MgSO4), filtered and evaporated. The residue was purified on a silica gel flash chromatography column eluted with 25% EtOAc-hexanes. The fractions containing pure material were combined and concentrated in vacuo to afford 1.87 g of the title compound as a yellow oil.
Name
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Three
Quantity
5.56 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.9169 g, 9.5 mmol) in CH2Cl2 (50 mL) was added Dess-Martin Periodinane (4.8470 g, 11.4 mmol), and the mixture was stirred at room temperature for 5 hours. CH2Cl2 (75 mL), saturated NaHCO3 (100 mL), and 20% aqueous sodium thiosulfate (100 mL) were added, and the mixture was stirred for 30 minutes. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (1×75 mL). The organic extracts were washed with brine (1×100 mL), dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (4:1 hexanes-EtOAc) provided 1.80 g (95%) of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil. 1H NMR (CDCl3) δ 1.49 (s, 9H), 1.93-2.02 (m, 2H), 2.46 (t, 2H, J=6 Hz), 3.58 (t, 2H, J=6 Hz), 4.00 (s, 2H).
Quantity
1.9169 g
Type
reactant
Reaction Step One
Quantity
4.847 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of pyridinium chlorochromate (3.21 g, 0.0149 mol) in methylene chloride (18 mL) was added another solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.00 g, 0.00497 mol) in 7 mL methylene chloride at rt. After stirring for 18 h, the reaction mixture was diluted with diethyl ether, filtered through a bed of celite, concentrated in-vacuo, and then purified by Combiflash to afford the desired product verified by NMR.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-piperidone
Reactant of Route 2
1-Boc-3-piperidone
Reactant of Route 3
1-Boc-3-piperidone
Reactant of Route 4
Reactant of Route 4
1-Boc-3-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-3-piperidone
Reactant of Route 6
1-Boc-3-piperidone

Citations

For This Compound
34
Citations
A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
… In this paper, the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), …
Number of citations: 25 www.beilstein-journals.org
Y Xie, J Wang, L Yang, W Wang, Q Liu… - Catalysis Science & …, 2022 - pubs.rsc.org
… 1-Boc-3-piperidone … 1-Boc3-piperidone and IPA, the Km and kcat values were 1.01 mM, 15.3 s −1 and 4.20 mM, 6.54 s −1 , respectively, the relatively lower Km of 1-Boc-3-piperidone …
Number of citations: 4 pubs.rsc.org
Y Chen, B Ma, S Cao, X Wu, Y Xu - RSC advances, 2019 - pubs.rsc.org
… Effects of organic solvent types and the amount of their addition on the conversion of 1-boc-3-piperidone. The substrate 1-boc-3-piperidinone is not uniformly distributed in the aqueous …
Number of citations: 8 pubs.rsc.org
F Li, Y Du, Y Liang, Y Wei, Y Zheng, H Yu - ACS Catalysis, 2022 - ACS Publications
… Molecular docking result of RbTA with cofactor PMP and 1-Boc-3-piperidone. (A) Overview of the substrate-binding location in the RbTA active center. (B) The highlighted residues …
Number of citations: 3 pubs.acs.org
J Wang, Y Xie, H Wang, D Wei - Sheng wu Gong Cheng xue bao …, 2020 - europepmc.org
… The strain could convert 20 mmol/L 1-Boc-3-pyrrolidinone and 20 mmol/L 1-Boc-3-piperidone with 85.84% and 67.42% conversion rate, respectively, in a 1-mL scale with …
Number of citations: 2 europepmc.org
MT Gundersen, P Tufvesson, EJ Rackham… - … Process Research & …, 2016 - ACS Publications
… One reaction pair, 1-Boc-3-piperidone with propan-2-amine, met the criteria of the three-step selection procedure and was subsequently run at 25 mL scale synthesizing (S)-(+)-3-amino-…
Number of citations: 25 pubs.acs.org
E Parodi, O Piccolo, A Petri - Applied Biocatalysis, 2021 - Wiley Online Library
… We have recently reported the asymmetric transamination of the selected substrate 1-Boc-3-piperidone 1 using several commercially available immobilised transaminases (TA-IMBs), …
Number of citations: 1 onlinelibrary.wiley.com
S Kumar, PD Thornton, TO Painter, P Jain… - The Journal of …, 2013 - ACS Publications
… (3) We chose 1-Boc-3-piperidone at the outset: first, because spirocyclization creates a … from protected 2-N-substituted cyclic ketones like 1-Boc-3-piperidone and its lower homologues. …
Number of citations: 42 pubs.acs.org
C Wang, K Tang, Y Dai, H Jia, Y Li, Z Gao, B Wu - 2021 - researchsquare.com
… More importantly, the ω-TA also exhibited a good affinity towards some cyclic substrates such as 1-Boc-3-piperidone. The homology model of the ω-TA was built by Discovery Studio …
Number of citations: 3 www.researchsquare.com
RM Angell, FL Atkinson, MJ Brown, TT Chuang… - Bioorganic & medicinal …, 2007 - Elsevier
… Modification of the original route readily allowed access to key intermediates 6 and 9 from 1-Boc-4-piperidone and 1-Boc-3-piperidone, respectively, as depicted in Scheme 2. These …
Number of citations: 82 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.